molecular formula C19H19NO6 B5160695 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid

Cat. No. B5160695
M. Wt: 357.4 g/mol
InChI Key: KJJMNSQMQNTXAC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid, also known as OTBABA, is a synthetic compound that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid is not yet fully understood. However, studies have suggested that it may act by inhibiting key enzymes involved in cancer cell proliferation and inducing apoptosis. 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, induce apoptosis in cancer cells, and modulate the activity of certain neurotransmitters in the brain. Additionally, 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's and Parkinson's diseases.

Advantages and Limitations for Lab Experiments

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, it has been shown to have potent anticancer and neuroprotective properties, making it a promising candidate for further research. However, like any other experimental compound, 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has certain limitations. Its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid research. One possible direction is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more potent and specific compounds. Additionally, more research is needed to determine the safety and efficacy of 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid in humans, which may pave the way for clinical trials. Overall, 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid is a promising compound that has the potential to make significant contributions to the field of medicine.

Synthesis Methods

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid can be synthesized using a multi-step process involving the condensation of 3,4,5-trimethoxybenzaldehyde and ethyl acetoacetate, followed by the reduction of the resulting product and subsequent reaction with 4-aminobenzoic acid. The final product is then purified using column chromatography.

Scientific Research Applications

4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid exhibits anticancer properties by inducing cell death in cancer cells and inhibiting tumor growth. Additionally, 4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}benzoic acid has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

4-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-16-10-13(11-17(25-2)18(16)26-3)15(21)8-9-20-14-6-4-12(5-7-14)19(22)23/h4-11,20H,1-3H3,(H,22,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJMNSQMQNTXAC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]amino}benzoic acid

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